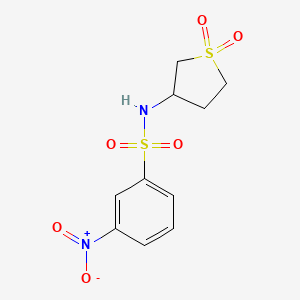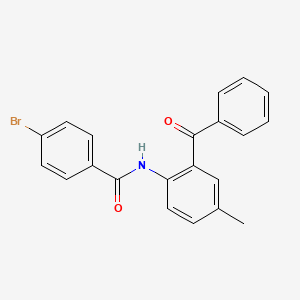
N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, inflammation, and cancer progression. Overexpression of MMPs has been associated with the invasion and metastasis of cancer cells, making them attractive targets for cancer therapy. BB-94 has been shown to inhibit MMPs with high potency and selectivity, making it a valuable tool for studying the role of MMPs in different biological processes.
Mecanismo De Acción
BB-94 inhibits MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. MMPs require a zinc ion for their catalytic activity, and BB-94 chelates the zinc ion, thereby inhibiting the enzyme activity. BB-94 has been shown to be a reversible inhibitor of MMPs, and its potency and selectivity depend on the structure of the enzyme active site.
Biochemical and physiological effects:
BB-94 has been shown to have various biochemical and physiological effects, including inhibition of tumor cell invasion, angiogenesis, and inflammation. It has also been shown to enhance wound healing and tissue regeneration. BB-94 has been used in preclinical studies to evaluate its potential as a therapeutic agent for cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BB-94 has several advantages for lab experiments, including its high potency and selectivity for MMPs, its reversible inhibition of enzyme activity, and its ability to inhibit multiple MMPs. However, BB-94 has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using BB-94 in lab experiments.
Direcciones Futuras
There are several future directions for the use of BB-94 in scientific research. One direction is to develop more potent and selective MMP inhibitors based on the structure of BB-94. Another direction is to study the role of MMPs in different biological processes using BB-94 as a tool. Additionally, BB-94 can be used in combination with other therapeutic agents to enhance their efficacy and reduce their toxicity. Finally, BB-94 can be used in clinical trials to evaluate its potential as a therapeutic agent for cancer and other diseases.
Métodos De Síntesis
BB-94 can be synthesized using a multi-step procedure that involves the reaction of 4-bromobenzoyl chloride with 2-aminobenzophenone followed by the reaction with methyl magnesium bromide and then with hydroxylamine hydrochloride. The final product is obtained through the reaction with benzoyl chloride and triethylamine.
Aplicaciones Científicas De Investigación
BB-94 has been extensively used in scientific research for its ability to inhibit MMPs. It has been shown to inhibit MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13 with high potency and selectivity. BB-94 has been used to study the role of MMPs in various physiological and pathological processes, including cancer progression, angiogenesis, inflammation, and wound healing.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO2/c1-14-7-12-19(23-21(25)16-8-10-17(22)11-9-16)18(13-14)20(24)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKAFVXTNWYEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

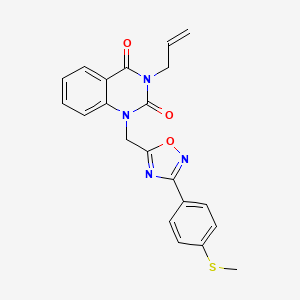

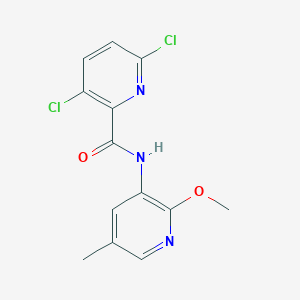

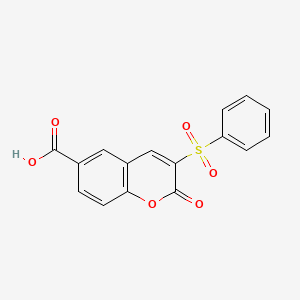
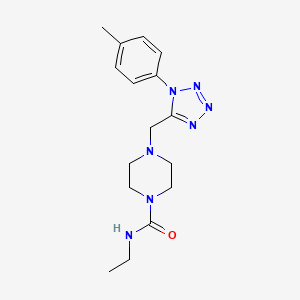
![7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B2856525.png)
![N-(2-benzoyl-4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2856526.png)
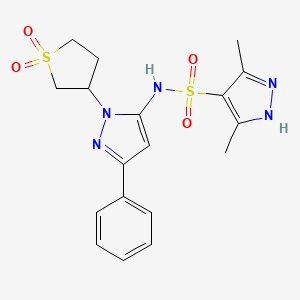
![N-butyl-1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoyl)prolinamide](/img/structure/B2856531.png)
![4(2H)-Benzofuranone, 7-beta-D-glucopyranosyl-3-[3-beta-D-glucopyranosyl-2,3,4-trihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-6-oxo-1,4-cyclohexadien-1-yl]-3,7-dihydro-6,7-dihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-, (2S,3S)-](/img/structure/B2856533.png)
![(R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine](/img/structure/B2856536.png)

